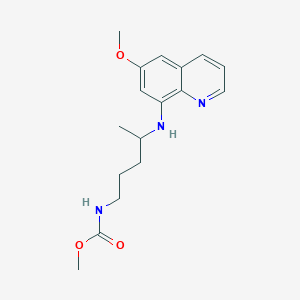
Primaquine Methyl Carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Primaquine Methyl Carbamate is a derivative of primaquine, an 8-aminoquinoline compound primarily used as an antimalarial agent. Primaquine is the only drug approved by the United States Food and Drug Administration for the radical cure and prevention of relapse in Plasmodium vivax infections . This compound is formed through the carbamoylation of primaquine, followed by methyl carbamate formation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Primaquine Methyl Carbamate can be synthesized through a multi-step process involving the carbamoylation of primaquine. The process typically involves the following steps:
Carbamoylation: Primaquine is reacted with a carbamoylating agent, such as carbamoyl chloride, under controlled conditions to form primaquine carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Primaquine Methyl Carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-imine derivatives.
Reduction: Reduction reactions can convert the carbamate group back to the primary amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone-imine derivatives.
Reduction: Primary amine derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Primaquine Methyl Carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its potential biological activities, including antimalarial and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating malaria and other parasitic infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Primaquine Methyl Carbamate exerts its effects by interfering with the cellular respiration of parasites. It generates reactive oxygen species and disrupts the electron transport chain in the mitochondria of the parasite, leading to oxidative stress and cell death . The compound targets the mitochondria and affects the ubiquinone function in the respiratory chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Primaquine: The parent compound, used for radical cure and prevention of malaria relapse.
Chloroquine: Another antimalarial agent used in combination with primaquine.
Mefloquine: A related quinoline compound with antimalarial properties.
Uniqueness
Primaquine Methyl Carbamate is unique due to its specific carbamate modification, which may enhance its stability and bioavailability compared to primaquine. This modification also allows for the exploration of new therapeutic applications and improved pharmacokinetic properties .
Eigenschaften
Molekularformel |
C17H23N3O3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
methyl N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-12(6-4-9-19-17(21)23-3)20-15-11-14(22-2)10-13-7-5-8-18-16(13)15/h5,7-8,10-12,20H,4,6,9H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
QESMTMDLEUQBEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCNC(=O)OC)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















